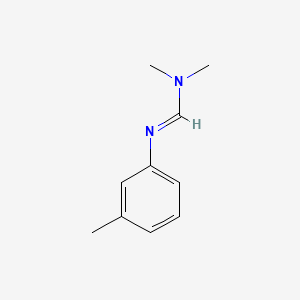

Formamidine, N,N-dimethyl-N'-m-tolyl-

Description

Significance of Formamidines in Contemporary Chemical Science

Formamidines are recognized for their versatile roles in both biological and synthetic chemistry. They are significantly more basic than amides and are considered among the strongest uncharged bases. wikipedia.org This high basicity stems from the ability of the protonated form, the amidinium ion, to delocalize the positive charge across both nitrogen atoms. wikipedia.org

The significance of the formamidine (B1211174) functional group is highlighted by its presence in numerous commercially important products and complex chemical structures:

Agrochemicals: The formamidine class includes a number of potent acaricides and insecticides. nih.gov Notable examples are chlordimeform (B52258) and amitraz (B1667126), which have been used extensively to control ticks, mites, and certain insect pests. nih.govwikipedia.orgwikipedia.org Their mode of action often involves interaction with octopamine (B1677172) receptors in the central nervous system of invertebrates, leading to overexcitation, paralysis, and death. wikipedia.orgherts.ac.uk

Medicinal Chemistry: The amidine moiety is a key structural scaffold in drug discovery. nih.gov Several drugs and drug candidates incorporate this functional group, including the antiprotozoal agent imidocarb (B33436) and the anthelmintic tribendimidine. wikipedia.org Research has also explored formamidine derivatives for their potential as antitumor agents. nih.gov

Organic Synthesis: Formamidines serve as versatile intermediates and reagents in organic synthesis. They can be readily prepared through methods like the Pinner reaction or by reacting primary amines with dimethylformamide acetals. wikipedia.org Their utility extends to the synthesis of various nitrogen-containing heterocycles. nih.govresearchgate.net Furthermore, modern synthetic methods focus on developing more efficient and environmentally friendly, catalyst-free and solvent-free systems for their preparation. nih.gov

Coordination Chemistry: Formamidines, and their deprotonated form (formamidinates), are highly effective ligands in coordination chemistry. researchgate.net They can form stable complexes with a wide range of transition metals, acting as versatile ligands that can stabilize various oxidation states. researchgate.netnih.gov These metal-formamidine complexes have shown excellent catalytic activity in reactions such as Suzuki-Miyaura cross-coupling. nih.govresearchgate.net

Materials Science: In recent years, formamidinium cations have gained prominence in the field of materials science, particularly for their use in perovskite solar cells. wikipedia.org When reacted with metal halides, they form light-absorbing semiconductor materials, demonstrating the expanding application of this chemical class beyond its traditional roles. wikipedia.org

Research Trajectory and Scope Pertaining to N,N-Dimethyl-N'-m-tolylformamidine and Analogues

The research trajectory concerning N,N-dimethyl-N'-m-tolylformamidine is best understood through the extensive investigation of its structural analogues. The primary focus has historically been on their biological activity as pesticides, which later expanded to include toxicology, synthesis, and coordination chemistry.

The initial wave of research was heavily concentrated on the development of formamidines as agrochemicals. A prominent analogue, Chlordimeform , or N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine, was widely used as a pesticide. nih.govwikipedia.org However, research revealed that its major metabolite, 4-chloro-o-toluidine, was a potential carcinogen, leading to the withdrawal of its registration in most countries and a significant shift in the research focus towards safety and metabolism. wikipedia.orgepa.gov

Another key analogue, Amitraz , which has a more complex structure (N,N'-[(methylimino)dimethylidyne]di-2,4-xylidine), became a major area of study. wikipedia.org Research on amitraz and its metabolites, such as N' -(2,4-Dimethylphenyl)-N-methylformamidine (see Table 1), has been extensive, covering its mechanism of action, synthesis, and degradation pathways in various environments. wikipedia.orgnih.govgoogle.com This research highlights a move towards understanding the complete lifecycle and biological interactions of formamidine-based agrochemicals.

More recently, the research scope for formamidine analogues has broadened significantly:

Catalysis: There is a growing interest in using formamidine derivatives as ligands for transition metal catalysts. Their ability to form stable, well-defined complexes makes them suitable for applications in cross-coupling reactions and other catalytic transformations. nih.govnih.gov The electronic and steric properties of the aryl substituent (such as the m-tolyl group) on the formamidine ligand can be tuned to optimize catalytic performance.

Synthesis of Heterocycles: Formamidines are valuable precursors in multicomponent reactions for synthesizing complex molecules like functionalized 4-acyl-1,2,3-triazoles, which are important in medicinal and materials science. nih.gov

Advanced Materials: The incorporation of the formamidinium cation into perovskite structures for solar cells represents a modern and rapidly evolving research front, demonstrating the functional versatility of the core amidine structure. wikipedia.org

While direct research on N,N-dimethyl-N'-m-tolylformamidine is limited, the collective knowledge gained from its analogues provides a clear framework for its potential properties and applications. Future research could explore its specific efficacy as a ligand in catalysis or its unique biological activity in comparison to its ortho- and para-isomers.

Data Tables

Table 1: Physicochemical Properties of N,N-Dimethyl-N'-arylformamidine Analogues This table presents data for close structural analogues of N,N-dimethyl-N'-m-tolylformamidine, as specific experimental data for the m-tolyl isomer is not widely published.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N,N-Dimethyl-N'-o-tolylformamidine | 10278-71-4 | C₁₀H₁₄N₂ | 162.23 |

| N'-(2,4-Dimethylphenyl)-N-methylformamidine | 33089-74-6 | C₁₀H₁₄N₂ | 162.23 |

| Chlordimeform (N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine) | 6164-98-3 | C₁₀H₁₃ClN₂ | 196.68 |

Data sourced from references wikipedia.orgcymitquimica.comsigmaaldrich.comlgcstandards.comchemicalbook.com.

Table 2: Prominent Research Areas for Formamidine Analogues

| Research Area | Key Analogues Studied | Primary Focus of Investigation |

| Agrochemicals | Amitraz, Chlordimeform | Efficacy as insecticides/acaricides, mode of action, metabolism, environmental fate, toxicology. nih.govherts.ac.uknih.gov |

| Medicinal Chemistry | Various N-sulfonyl formamidines, Imidocarb | Drug discovery, development of antitumor and antimicrobial agents. wikipedia.orgnih.govnih.gov |

| Coordination Chemistry & Catalysis | Pyrimidyl formamidines, N,N'-diaryl formamidines | Synthesis of metal complexes (e.g., Palladium, Rhodium), application in cross-coupling reactions. nih.govnih.govacs.org |

| Materials Science | Formamidinium halides | Development of stable and efficient perovskite solar cells. wikipedia.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

2305-75-1 |

|---|---|

Molecular Formula |

C10H14N2 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

N,N-dimethyl-N'-(3-methylphenyl)methanimidamide |

InChI |

InChI=1S/C10H14N2/c1-9-5-4-6-10(7-9)11-8-12(2)3/h4-8H,1-3H3 |

InChI Key |

NCXQXIRXTWIUDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N=CN(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Approaches for N,n Dimethyl N M Tolylformamidine and Analogues

Classical Synthetic Routes to N,N-Dimethyl-N'-arylformamidines

Traditional methods for synthesizing N,N-dimethyl-N'-arylformamidines have been well-established, primarily relying on the condensation of aryl amines with various formamide (B127407) derivatives. These routes are valued for their reliability and are widely documented in chemical literature.

Amine Condensation with Formamide Derivatives

This subsection details the most common classical approaches, which involve the reaction of an aryl amine, such as m-toluidine (B57737), with an activated formamide species.

N,N-Dimethylformamide dimethyl acetal (B89532) (DMFDMA) is a highly reactive and versatile reagent for the synthesis of N,N-dimethyl-N'-arylformamidines. dntb.gov.uasigmaaldrich.com The reaction proceeds through the condensation of the aryl amine with DMFDMA, which acts as a one-carbon synthon. dntb.gov.uascirp.org The high reactivity of DMFDMA allows the reaction to occur under relatively mild conditions. sigmaaldrich.com

The mechanism involves the nucleophilic attack of the aryl amine on the electrophilic carbon of DMFDMA, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of two molecules of methanol (B129727) to yield the final formamidine (B1211174) product. liskonchem.com The process is efficient, often providing high yields of the desired product. researchgate.net For instance, the reaction of various amines with DMFDMA under microwave irradiation and solvent-free conditions has been reported to produce formamidines in excellent yields (85-99%). researchgate.net

| Reactant 1 | Reactant 2 | Key Condition | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Amine | DMFDMA | Microwave Irradiation | N,N-Dimethyl-N'-arylformamidine | 85-99% | researchgate.net |

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds and can be adapted for the synthesis of formamidines. nrochemistry.commychemblog.com The Vilsmeier reagent, typically a chloroiminium salt, is prepared in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. mychemblog.comwikipedia.org Analogous reagents can be formed using cyanuric chloride and DMF.

The reaction mechanism involves the formation of the electrophilic Vilsmeier reagent, which is then attacked by the nucleophilic aryl amine. wikipedia.orgchemeurope.com Subsequent elimination of a chloride ion and hydrolysis (or reaction with another amine molecule) leads to the formamidine. This method is particularly useful for aryl amines that are sufficiently nucleophilic to react with the Vilsmeier reagent. organic-chemistry.orgenamine.net

| Amine Substrate | Reagents | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Aryl Amine | DMF, POCl₃/Cyanuric Chloride | Vilsmeier Reagent (Chloroiminium salt) | N,N-Dimethyl-N'-arylformamidine | wikipedia.orgchemeurope.com |

Another classical approach involves the reaction of DMF with dialkyl sulfates, such as dimethyl sulfate, to form a reactive complex. This complex then serves as the formylating agent for the aryl amine. This method is particularly noted for being an economical and straightforward process. google.com

The synthesis typically involves two main steps: the formation of an imino-complex from the reaction of DMF and dimethyl sulfate, followed by the reaction of this complex with the aryl amine in the presence of a base like sodium methylate to yield the N,N-dimethyl-N'-arylformamidine. google.comgoogle.com This process has been reported to achieve yields of over 85%. google.com

| Step | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| 1 | DMF, Dimethyl Sulfate | Imino-complex | - | google.com |

| 2 | Imino-complex, Aryl Amine, Sodium Methylate | N,N-Dimethyl-N'-arylformamidine | >85% | google.com |

Direct Formylation of Aryl Amines with Orthoformates

The direct formylation of aryl amines using orthoformates, such as triethyl orthoformate, represents another significant classical synthetic route. This method can proceed with or without a catalyst and is considered an environmentally friendly procedure as it often avoids hazardous reagents. scirp.orgmdpi.com

In a typical procedure, the aryl amine reacts with triethyl orthoformate, sometimes in the presence of a catalyst like iron(III) chloride, to afford the corresponding N,N'-diarylformamidine. scirp.org Alternatively, the reaction of primary anilines with triethyl orthoformate can lead to the formation of formimidate intermediates, which can then be converted to the desired formamidine. lookchem.com This approach is advantageous due to its operational simplicity and the use of readily available starting materials. rsc.org The use of catalysts such as immobilized sulfuric acid on silica (B1680970) gel has been shown to facilitate the N-formylation of various amines with triethyl orthoformate, resulting in high to excellent yields in short reaction times. researchgate.netresearchgate.net

| Amine | Formylating Agent | Catalyst | Product | Key Advantage | Reference |

|---|---|---|---|---|---|

| Aryl Amine | Triethyl Orthoformate | FeCl₃ (optional) | N,N'-Diarylformamidine | Eco-friendly | scirp.org |

| Primary Anilines | Triethyl Orthoformate | MCM-41-SO₃H | Formimidate intermediate | High selectivity | lookchem.com |

| Various Amines | Triethyl Orthoformate | H₂SO₄–SiO₂ | N-Formamides | Short reaction time, high yield | researchgate.net |

Contemporary and Emerging Synthetic Strategies for Formamidines

While classical methods are robust, contemporary research focuses on developing more efficient, sustainable, and versatile synthetic strategies for formamidines. These emerging approaches often utilize novel catalysts, milder reaction conditions, and alternative starting materials.

Recent advancements include the development of catalyst-free and solvent-free systems for the synthesis of N-sulfonyl formamidines, which are a specific class of formamidine derivatives. nih.govrsc.org One such method involves the reaction of an amine, a sulfonyl azide, and a terminal ynone under mild conditions. nih.gov Although this is for a different subclass, the principles of developing catalyst-free and solvent-free methods are applicable to the broader field of formamidine synthesis.

The use of carbon dioxide as a C1 source for formamide synthesis is another area of active research, driven by the desire for greener chemical processes. pku.edu.cn Catalytic systems involving both noble and non-noble metals are being explored for the carbonylation of amines with CO₂. pku.edu.cn While this is for formamides, it points to a trend of using sustainable C1 sources that could be adapted for formamidine synthesis.

Furthermore, multicomponent reactions are gaining prominence for the efficient one-pot synthesis of complex molecules, including formamidine derivatives. For example, a three-component, microwave-assisted reaction of triethyl orthoformate, cyclic secondary amines, and 5-aminopyrazoles has been developed for the synthesis of N-pyrazolylformamidines. mdpi.com Such strategies offer advantages in terms of atom economy and reduced workup steps.

Ionic liquids are also being investigated as catalysts and reaction media for formamidine synthesis, offering benefits such as catalyst recyclability and improved reaction rates. researchgate.net The synthesis of N,N′-diarylformamidines has been achieved using nanoporous TiO₂ containing an ionic liquid bridge, highlighting the potential of these advanced materials in catalysis. mdpi.com

Metal-Catalyzed Syntheses of N,N'-Diarylformamidines

The synthesis of N,N'-diarylformamidines, a class of compounds that includes analogues of N,N-dimethyl-N'-m-tolylformamidine, has been significantly advanced through the use of metal catalysts. These methods offer advantages in efficiency, selectivity, and milder reaction conditions compared to classical approaches.

Iron(III) Chloride Catalysis

A notably efficient and environmentally friendly method for synthesizing N,N'-diarylformamidines employs iron(III) chloride (FeCl₃) as a catalyst. scirp.org This procedure involves the reaction of a primary aryl amine (2 equivalents) with triethylorthoformate (1 equivalent) at ambient temperature. scirp.orgresearchgate.net The use of a catalytic amount of FeCl₃ provides a simple and eco-friendly alternative to methods that rely on hazardous or expensive reagents. scirp.org

The reaction is typically carried out in a solvent like toluene, with a 10 mol% catalytic loading of FeCl₃. scirp.org The process is effective for a variety of primary aryl amines, leading to the corresponding N,N'-diarylformamidines in good to excellent yields. researchgate.net The reaction times are generally short, often around 3 hours at room temperature. scirp.org

A plausible mechanism suggests that FeCl₃, acting as a Lewis acid, activates the ethoxy groups of triethylorthoformate. This activation facilitates the cleavage of the C-O bond, generating a stable carbocation. The subsequent nucleophilic attack by the aromatic amine on this carbocation leads to the formation of the formamidine product. scirp.org

Table 1: Iron(III) Chloride Catalyzed Synthesis of N,N'-Diarylformamidines scirp.orgresearchgate.net

| Entry | Amine | Product | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Aniline | N,N'-Diphenylformamidine | 3 | 92 |

| 2 | p-Toluidine | N,N'-Di-p-tolylformamidine | 3 | 94 |

| 3 | p-Anisidine | N,N'-Bis(4-methoxyphenyl)formamidine | 3.5 | 90 |

| 4 | p-Chloroaniline | N,N'-Bis(4-chlorophenyl)formamidine | 3.5 | 88 |

| 5 | p-Bromoaniline | N,N'-Bis(4-bromophenyl)formamidine | 4 | 85 |

| 6 | 2-Naphthylamine | N,N'-Di(naphthalen-2-yl)formamidine | 5* | 80 |

| 7 | o-Toluidine | N,N'-Di-o-tolylformamidine | 4 | 90 |

| 8 | m-Toluidine | N,N'-Di-m-tolylformamidine | 4 | 91 |

*Reaction refluxed in toluene.

Copper-Catalyzed N-H Functionalizations in Amidine Synthesis (Contextual)

Copper catalysis represents a powerful tool in the formation of C-N bonds and has been applied to the synthesis of various amidine derivatives, showcasing the versatility of N-H functionalization strategies. beilstein-journals.orgbeilstein-journals.org Although not a direct synthesis of N,N'-diarylformamidines, copper-catalyzed reactions provide a valuable context for advanced amidine synthesis.

For instance, copper catalysts have been utilized in the three-component synthesis of N-acyl amidines from dioxazolones, terminal alkynes, and secondary amines. beilstein-journals.org In this transformation, a copper acetylide is proposed to form, which then reacts with the dioxazolone to generate an N-acyl nitrene acetylide intermediate. This intermediate is subsequently trapped by an amine to yield the N-acyl amidine. beilstein-journals.org

Furthermore, copper-catalyzed methods have been developed for the synthesis of N-sulfonyl amidines from alkynes, amines, and sulfonyl azides. researchgate.net These reactions proceed under mild conditions and demonstrate the broad applicability of copper catalysts in constructing the amidine core. researchgate.net The utility of copper catalysis also extends to the C-H functionalization and subsequent C-N bond formation to produce complex heterocyclic structures like benzimidazoles from N-phenylbenzamidines. nih.gov

Unconventional Pathways to N,N-Disubstituted Formamidines

Beyond traditional metal-catalyzed routes, several unconventional methods for the synthesis of N,N-disubstituted formamidines have been developed. These pathways often offer unique advantages, such as avoiding catalysts or solvents, or proceeding through unexpected reaction mechanisms.

One such unexpected route involves the reaction of aromatic amines with trifluoroacetic anhydride (B1165640) (TFAA) in dimethylformamide (DMF). researchgate.net In this process, a surprising selectivity towards the formation of N,N-disubstituted formamidines is observed. The proposed mechanism involves a nucleophilic attack by the solvent (DMF) on the carbonyl group, which is activated by TFAA, leading to a positively charged intermediate that is then attacked by the amine to form the product. researchgate.net

Another innovative approach is the catalyst-free and solvent-free synthesis of N-sulfonyl formamidines. nih.govrsc.org This method involves the reaction of an amine, a sulfonyl azide, and a terminal ynone under mild conditions. nih.gov The terminal ynone serves as the carbon source for the formamidine backbone via a complete cleavage of its carbon-carbon triple bond. nih.govrsc.org This methodology is operationally simple and provides rapid access to a range of N-sulfonyl formamidines. nih.gov

Catalytic Reduction of Ureas to Formamidines

The catalytic reduction of ureas presents another pathway to formamidine derivatives. While the complete reduction of ureas typically yields amines and methanol, careful selection of catalysts and reaction conditions can lead to the formation of formamidines. nih.govrsc.org

Recent studies have shown that in the ruthenium-catalyzed hydrogenation of urea (B33335) derivatives, the selectivity can be switched between formamides and N-monomethylamines by tuning the amount of an additive like potassium tert-butoxide (KOtBu). rsc.org Notably, with increasing concentrations of KOtBu, the formation of a formamidine byproduct is observed. This suggests that under specific catalytic conditions, the partial reduction of the urea or a subsequent reaction of the intermediate formamide can lead to formamidines. rsc.org The mechanism may involve the thermal decomposition of urea into an isocyanate and an amine, with the isocyanate being subsequently hydrogenated. nih.gov The presence of a strong base can influence the reaction pathway, favoring the formation of the formamidine structure. rsc.org

Solid-Phase Synthesis Applications of Formamidines

Formamidines are valuable functional groups in the context of solid-phase synthesis, a technique where molecules are assembled on a solid support. scirp.orgwikipedia.org This methodology allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents are simply washed away. wikipedia.org

Formamidines have been utilized as effective linkers to attach molecules to the solid support. researchgate.net Their stability under various reaction conditions and the ability to be cleaved under specific, often mild, conditions make them suitable for this purpose.

A specific application is the on-resin synthesis of complex molecules like amino acid- and peptide-phenylbenzimidazole-amidine conjugates. nih.gov In this protocol, a molecule is built step-by-step on a resin. The formamidine group is introduced at a late stage of the synthesis. For example, a resin-bound N'-hydroxybenzimidamide functionality can be reduced to the target amidine using reagents like tin(II) chloride dihydrate (SnCl₂·2H₂O) in DMF before the final product is cleaved from the resin. nih.gov This approach facilitates the incorporation of the DNA-binding phenylbenzimidazole-amidine motif into peptides during standard solid-phase synthesis. nih.gov

Mechanistic and Optimization Studies in Formamidine Synthesis

Understanding the reaction mechanisms and optimizing reaction conditions are crucial for the development of efficient and selective syntheses of formamidines.

Mechanistic investigations into the FeCl₃-catalyzed synthesis of N,N'-diarylformamidines point towards a Lewis acid-catalyzed pathway involving the generation of a key carbocation intermediate from triethylorthoformate. scirp.org For the unconventional synthesis using TFAA and DMF, computational studies support a mechanism initiated by the nucleophilic attack of the DMF solvent. researchgate.net In copper-catalyzed systems, proposed mechanisms often involve the formation of reactive copper-containing intermediates, such as copper acetylides or N-acyl copper nitrenoids. beilstein-journals.org

Optimization studies typically involve the systematic variation of reaction parameters to maximize product yield and minimize reaction time. This includes screening different catalysts, solvents, temperatures, and reactant stoichiometries. For example, in the development of the catalyst-free synthesis of N-sulfonyl formamidines, various silver and copper salts were initially tested before discovering that the reaction proceeds efficiently without any catalyst. nih.gov

Table 2: Optimization of Conditions for Catalyst-Free N-Sulfonyl Formamidine Synthesis nih.gov

| Entry | Alkyne | Catalyst/Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylacetylene | CuI/MeCN | 4 | 8 |

| 2 | Phenylacetylene | AgTFA/MeCN | 4 | 90 |

| 3 | Phenylacetylene | ---/MeCN | 12 | 79 |

| 4 | Phenylacetylene | AgTFA/DCM | 4 | 85 |

| 5 | Phenylacetylene | AgTFA/Toluene | 4 | 82 |

| 6 | Phenylacetylene | ---/--- (Neat) | 0.5 | 98 |

This data demonstrates that the optimal conditions for this specific transformation involve running the reaction neat (solvent-free), which significantly reduces the reaction time and improves the yield. Such optimization efforts are fundamental to developing practical and sustainable synthetic methodologies.

Kinetic and Thermodynamic Considerations in Reaction Control

The formation of N,N-dimethyl-N'-m-tolylformamidine is a process where the principles of kinetic and thermodynamic control dictate the reaction's progress and final product distribution. The key to understanding this control lies in the stability of the intermediates and the activation energies of the transition states throughout the reaction pathway.

Once the tetrahedral intermediate is formed, it can revert to the starting materials or proceed to the final product by eliminating a leaving group. The pathway that leads to the most stable product is thermodynamically favored. In the synthesis of N,N-dimethyl-N'-m-tolylformamidine, the final amidine product with its resonance-stabilized C=N double bond is significantly more stable than the transient tetrahedral intermediate.

Table 1: Factors Influencing Kinetic and Thermodynamic Control

| Factor | Influence on Kinetic Control (Rate) | Influence on Thermodynamic Control (Product Stability) |

| Reactivity of Formylating Agent | Higher reactivity (e.g., Vilsmeier reagent vs. DMF) leads to a faster rate of intermediate formation. | Does not directly alter the stability of the final product but ensures the reaction proceeds towards it. |

| Reaction Temperature | Higher temperatures increase reaction rates but can sometimes favor less stable, kinetically preferred products if the reaction is reversible. | Lower temperatures or longer reaction times often favor the formation of the most thermodynamically stable product. beilstein-journals.org |

| Solvent Polarity | Polar solvents can stabilize charged intermediates and transition states, potentially altering reaction rates. | Can influence the equilibrium position by solvating reactants and products differently. |

| Stereoelectronic Effects | The specific orientation of orbitals in the tetrahedral intermediate can dictate the pathway of its breakdown, favoring one product over another under kinetic control. researchgate.net | The final product's stability is determined by factors like conjugation and steric hindrance. |

An important concept in this context is the theory of stereoelectronic control, which explains how the spatial arrangement of electron orbitals influences reaction outcomes. researchgate.net For the breakdown of the tetrahedral intermediate, the orientation of the lone pair orbitals on the heteroatoms relative to the bond being broken is crucial. The most efficient elimination pathway occurs when a lone pair is oriented anti-periplanar to the leaving group, a condition that is met in a specific conformation of the intermediate. This stereoelectronic requirement can lead to the formation of a specific isomer under kinetically controlled conditions. researchgate.net

Investigation of Reaction Intermediates and Pathways

The synthesis of N,N-dimethyl-N'-m-tolylformamidine can be accomplished via several pathways, primarily distinguished by the choice of formylating agent. The two most common approaches involve the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) or the in-situ generation of a Vilsmeier reagent.

Pathway A: Using N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

This method is a direct and efficient route for formamidine synthesis. researchgate.net The reaction proceeds through the following key steps:

Nucleophilic Attack: The nitrogen atom of m-toluidine acts as a nucleophile, attacking the electrophilic carbon of DMF-DMA.

Formation of a Tetrahedral Intermediate: This attack results in a transient, zwitterionic tetrahedral intermediate.

Elimination: The intermediate rapidly collapses, eliminating a molecule of methanol to form the stable N,N-dimethyl-N'-m-tolylformamidine product.

The driving force for this reaction is the formation of the stable amidine and the elimination of a small, neutral molecule (methanol).

Pathway B: Using a Vilsmeier Reagent

The Vilsmeier-Haack reaction is a classic method for formylation, which can be adapted for formamidine synthesis. jk-sci.comorganic-chemistry.orgijpcbs.com The reactive species, known as the Vilsmeier reagent, is a chloroiminium salt generated in situ from DMF and an activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemistrysteps.com

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the highly electrophilic N,N-dimethyl(chloro)methaniminium ion. jk-sci.com

Nucleophilic Attack: The m-toluidine molecule attacks the electrophilic carbon of the Vilsmeier reagent.

Formation of an Amidinium Intermediate: This step forms a new tetrahedral intermediate which quickly loses a chloride ion and a proton to yield a resonance-stabilized amidinium salt.

Deprotonation: Subsequent workup with a base neutralizes the amidinium salt to afford the final N,N-dimethyl-N'-m-tolylformamidine product.

Table 2: Key Intermediates in the Synthesis of N,N-Dimethyl-N'-m-tolylformamidine

| Reaction Pathway | Key Intermediate(s) | Description |

| DMF-DMA Pathway | Tetrahedral Adduct | A neutral, transient species formed from the addition of m-toluidine to DMF-DMA. |

| Vilsmeier Pathway | Vilsmeier Reagent (Chloroiminium ion) | A highly reactive, electrophilic cation, [Me₂N=CHCl]⁺, formed from DMF and POCl₃. chemistrysteps.com |

| Amidinium Salt | A charged intermediate formed after the attack of m-toluidine on the Vilsmeier reagent. |

Computational studies on analogous systems have confirmed that the formation of a tetrahedral intermediate via nucleophilic attack on the C=N double bond is a critical step in both the synthesis and hydrolysis of formamidines. nih.govresearchgate.net The energy barrier to form this intermediate is often the highest in the entire reaction profile, making its formation the rate-limiting step. nih.gov

Chemical Reactivity and Transformation Mechanisms of N,n Dimethyl N Arylformamidines

Fundamental Reaction Modalities

The principal reactions of N,N-dimethyl-N'-m-tolylformamidine and related N,N-dimethyl-N'-arylformamidines involve interactions with nucleophiles and are sensitive to the reaction conditions, particularly pH.

Nucleophilic Aromatic Substitution (NAS) Reactions

However, it is conceivable that under specific conditions, or if the tolyl ring were further substituted with appropriate activating groups, NAS could be induced. The reaction would proceed via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. libretexts.org The rate of such a reaction would be highly dependent on the nature of the nucleophile, the leaving group (if any), and the solvent.

Transamination Reactions with Secondary Amines

Transamination of formamidines involves the nucleophilic substitution of an amino group by another amine. In the case of N,N-dimethyl-N'-m-tolylformamidine, a reaction with a secondary amine would entail the displacement of either the dimethylamino group or the m-toluidino group. This reaction is a type of nucleophilic substitution at the formamidinyl carbon. wikipedia.org

The mechanism is initiated by the nucleophilic attack of the secondary amine on the electrophilic carbon atom of the formamidine (B1211174). This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of one of the original amino groups as a leaving group. The facility of this reaction is dependent on the nucleophilicity of the incoming secondary amine and the leaving group ability of the dimethylamino and m-toluidino moieties. Generally, the weaker base is the better leaving group.

Hydrolytic Degradation Mechanisms and Kinetics

The hydrolysis of N,N-dimethyl-N'-arylformamidines is a critical degradation pathway, the kinetics and mechanism of which are significantly influenced by the pH of the medium. The process involves the nucleophilic attack of water or hydroxide (B78521) ions on the formamidinyl carbon, leading to the formation of a tetrahedral intermediate, which then breaks down to the final products, typically a formamide (B127407) and an amine.

The rate of hydrolysis of formamidines exhibits a marked dependence on pH. Studies on the analogous compound N,N'-dimethylformamidine (DMFA) have shown that the pseudo-first-order rate constant for hydrolysis increases steadily in the alkaline pH range of 11.5 to 13.0, indicating a reaction that is approximately first order in hydroxide ion concentration. researchgate.net Above a pH of 13.5, the rate becomes independent of pH. researchgate.net In contrast, many amidines, including DMFA, are relatively stable in acidic solutions. researchgate.net This stability is attributed to the difficulty of eliminating a relatively strong base (like an amine) from the protonated tetrahedral intermediate in an acidic medium. researchgate.net

The general trend for the hydrolysis of N,N'-diarylformamidines in acidic solutions involves the nucleophilic attack of water on the protonated amidinium ion. researchgate.net

Table 1: pH-Dependent Hydrolysis of N,N'-Dimethylformamidine (DMFA) at 10 °C

| pH | Reaction Order in [OH⁻] | Rate Behavior | Pseudo-first-order rate constant (k_obs) |

| 0.05 | - | Stable in acid | Estimated 1.4 x 10⁻¹ s⁻¹ (at 100-140 °C) |

| 11.5 - 13.0 | Approx. 1 | Rate increases with pH | Steadily rising |

| > 13.5 | 0 | pH-independent | 9.3 x 10⁻⁴ s⁻¹ |

This table is generated based on data for the related compound N,N'-dimethylformamidine and is intended to be illustrative of the general pH-dependent hydrolysis behavior.

The breakdown of the tetrahedral intermediate formed during the hydrolysis of formamidines is governed by stereoelectronic effects. According to the theory of stereoelectronic control, the selective cleavage of a C-N bond is facilitated when there are lone pairs on adjacent heteroatoms oriented antiperiplanar to the breaking bond. researchgate.net This antiperiplanar arrangement allows for the donation of electron density from the lone pair into the antibonding orbital (σ*) of the bond being cleaved, thus lowering the activation energy for bond scission.

In the hydrolysis of N,N'-dimethylformamidine, the initial product is the cis isomer of N-methylformamide, which then slowly converts to the more thermodynamically stable trans isomer. researchgate.net This observation is explained by the stereoelectronic control in the breakdown of the tetrahedral intermediate, which favors a specific conformation leading to the kinetic product. researchgate.net While some studies on cyclic amidinium ions have suggested an absence of significant stereoelectronic control, in acyclic systems, these effects are considered to play a more crucial role in determining the reaction pathway and product distribution.

Intramolecular Dynamics and Isomerism

The structure of N,N-dimethyl-N'-m-tolylformamidine allows for various intramolecular dynamic processes, primarily related to restricted rotation around the C-N bonds and the N-aryl bond. This can lead to the existence of different conformational isomers.

Due to the partial double bond character of the C-N bonds in the formamidine moiety, resulting from delocalization of the nitrogen lone pairs, rotation around these bonds is restricted. This can give rise to E/Z isomerism with respect to the C=N' bond and syn/anti conformations for the dimethylamino group. Dynamic NMR studies on related N,N-dimethylamides and formamides have shown that the energy barriers for rotation around the C-N bond are typically in the range that allows for the observation of distinct isomers at room temperature. nih.govmontana.edu

Furthermore, rotation around the N'-C(aryl) bond can also be hindered, leading to atropisomerism, especially if there are bulky substituents in the ortho positions of the aryl ring. For N,N-dimethyl-N'-m-tolylformamidine, while the methyl group is in the meta position, there is still a potential for different stable conformations arising from the orientation of the tolyl group relative to the rest of the molecule. Computational studies on N,N'-diaryl-N,N'-dimethyl ureas have identified multiple stable conformers with relatively small energy differences. nih.gov

Tautomerism and Configurational Isomerism (cis/trans) in Formamidine Systems

The structure of N,N-dimethyl-N'-m-tolylformamidine allows for several isomeric forms. Tautomerism in formamidines involves the migration of a proton between the two nitrogen atoms. In the case of N,N'-disubstituted formamidines like N,N'-dimethylformamidine, proton NMR and infrared studies have demonstrated the occurrence of tautomerism. researchgate.net This process is often proposed to occur through a hydrogen-bonded cyclic dimer, facilitating the proton transfer. researchgate.net

In addition to tautomerism, formamidines exhibit configurational isomerism around the carbon-nitrogen double bond, leading to cis (Z) and trans (E) isomers. The E conformer of formamidine is generally predicted to be more stable than the Z conformer. researchgate.net For N,N'-dimethylformamidine, studies have shown that the cis isomer can be the exclusive form present, which then undergoes tautomerism. researchgate.net The energy barrier for E → Z isomerization in the parent formamidine has been estimated by density functional theory (DFT) to be 26.7 kcal mol⁻¹. researchgate.net The specific equilibrium and barriers for N,N-dimethyl-N'-m-tolylformamidine would be influenced by the electronic and steric effects of the m-tolyl group.

| Isomerism Type | Description | Key Features |

|---|---|---|

| Tautomerism | Proton migration between nitrogen atoms. | Can proceed via a cyclic dimer intermediate. researchgate.net |

| Configurational (cis/trans) | Geometric isomerism around the C=N double bond. | The trans (E) isomer is often more stable. researchgate.net |

Hindered Rotation Phenomena in Formamidinium Salts

Rotation around the single carbon-nitrogen bond in formamidines and their protonated forms, formamidinium salts, can be restricted. This phenomenon, known as hindered rotation, arises from the partial double bond character of the C-N single bond due to resonance. This is particularly observable using techniques like temperature-dependent NMR spectroscopy. youtube.com

In protonated N,N'-dimethylformamidine, hindered rotation about the C-N single bond has been observed in highly acidic media. researchgate.net The rate of rotation is dependent on temperature, and the activation energy for this process can be calculated. For instance, in 97 wt.% H₂SO₄ at 25 °C, the rotational rate constant (krot) for protonated N,N'-dimethylformamidine was found to be 0.16 × 10² s⁻¹, with an activation energy (Ea) of 35.4 ± 0.8 kJ mol⁻¹. researchgate.net The acid catalysis of this hindered rotation is suggested to occur through the formation of a diprotonated species. researchgate.net The presence of the m-tolyl group in N,N-dimethyl-N'-m-tolylformamidinium salts would be expected to influence the rotational barrier due to its electronic and steric properties.

| Compound | Medium | Temperature (°C) | Rotational Rate Constant (s⁻¹) | Activation Energy (kJ mol⁻¹) |

|---|---|---|---|---|

| Protonated N,N'-dimethylformamidine | 97 wt.% H₂SO₄ | 25 | 1.6 | 35.4 ± 0.8 researchgate.net |

Computational Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms involving formamidine derivatives.

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) has proven to be a valuable method for studying the reaction paths of formamidines. researchgate.net DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies. This allows for the estimation of activation energies for various processes, including isomerization and decomposition. researchgate.netresearchgate.net

For example, DFT calculations have been successfully employed to investigate the formation mechanism of N,N-disubstituted formamidines. researchgate.netresearchgate.net These studies can elucidate reaction pathways, such as a proposed nucleophilic attack mechanism, and calculate bond lengths and atomic charges to support the predicted mechanism. researchgate.netresearchgate.net In the context of N,N-dimethyl-N'-m-tolylformamidine, DFT could be used to model its formation, isomerization, and potential decomposition pathways, providing detailed mechanistic insights that complement experimental findings.

Molecular Simulation for Reaction Pathway Analysis

Molecular dynamics (MD) simulations offer a way to explore the dynamic nature of chemical reactions and map out complex reaction pathways. nih.gov Ab initio MD, in particular, allows for the simulation of chemical reactions without the need for pre-defined reaction coordinates. This approach can be used to study a wide range of reactions, from gas-phase decompositions to more complex processes in solution. nih.gov

Accelerated MD methods can be employed to enable the statistical sampling of rare reactive events within computationally feasible timescales. nih.gov The trajectories from these simulations can then be analyzed to automatically extract elementary reactions and construct reaction networks. nih.govucl.ac.uk While specific molecular simulations on N,N-dimethyl-N'-m-tolylformamidine are not widely reported, the methodology is well-suited for investigating its reactivity, including tautomerization and rotational dynamics, providing a deeper understanding of the factors controlling its chemical transformations.

Strategic Applications of N,n Dimethyl N M Tolylformamidine and Analogues in Organic Synthesis

Catalytic and Auxiliary Roles in Organic Transformations

Formamidines can act as catalysts or auxiliaries that enable or enhance the stereoselectivity and efficiency of organic reactions. Their unique electronic and steric properties can be tuned by modifying the substituents on the nitrogen atoms, making them valuable tools for synthetic chemists.

Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are instrumental in asymmetric synthesis, allowing for the control of stereochemistry during a reaction. nih.govwikipedia.orgresearchgate.net These auxiliaries are temporarily incorporated into a substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. wikipedia.org While a wide variety of chiral compounds, including oxazolidinones and camphor (B46023) derivatives, have been successfully employed as auxiliaries in numerous asymmetric transformations, a comprehensive search of the scientific literature did not yield specific examples of N,N-dimethyl-N'-m-tolylformamidine being utilized as a chiral auxiliary in asymmetric synthesis. nih.govresearchgate.net The development of chiral formamidines as auxiliaries remains an area with potential for future exploration. iupac.org

Activation of Secondary Amines for Metalation and Alkylation

The direct metalation of secondary amines can be challenging due to the acidity of the N-H proton. The formamidine (B1211174) group can serve as a directing group for metalation, facilitating the deprotonation of adjacent positions. This strategy, known as directed ortho metalation (DoM), is a powerful tool for the functionalization of aromatic compounds. wikipedia.org In principle, the formamidine group could be used to activate a secondary amine for metalation and subsequent alkylation. However, a detailed review of the available literature did not provide specific instances of N,N-dimethyl-N'-m-tolylformamidine being employed for this purpose. General methods for the N-alkylation and formylation of amines are well-established, utilizing a variety of reagents and catalysts. nih.govnih.gov

Precursors to N-Heterocyclic Carbenes (NHCs) and Imidazolium (B1220033) Salts

N-Heterocyclic carbenes (NHCs) have emerged as a significant class of organocatalysts and ligands for transition metals. nih.gov They are typically generated by the deprotonation of their corresponding imidazolium or imidazolinium salt precursors. beilstein-journals.org Formamidines, including functionalized N-alkenyl and N-alkynyl formamidines, have been identified as versatile starting materials for the synthesis of these cyclic formamidinium salts. nih.govrsc.orgrsc.org

One synthetic strategy involves the I2- or N-iodosuccinimide (NIS)-mediated amidiniumation of N-alkenyl formamidines to produce cyclic formamidinium salts. nih.gov These salts can then be converted to the corresponding NHCs. While this methodology demonstrates the potential of formamidines in NHC synthesis, specific examples utilizing N,N-dimethyl-N'-m-tolylformamidine are not explicitly detailed in the reviewed literature.

| Starting Material | Reagent | Product | Ref. |

| N-Alkenyl formamidines | I2 or NIS | Cyclic formamidinium salts | nih.gov |

| N-Alkynyl formamidines | Cu(II) or Ag(I) catalysts | Cyclic formamidinium salts | rsc.orgrsc.org |

| Unsymmetrical N,N′-diarylformamidines | 2-Allyloxirane | Tetrahydroquinoline-based chiral carbene precursors | nih.gov |

Building Blocks for Complex Molecular Architectures

The formamidine moiety is a valuable synthon for the construction of various heterocyclic systems, owing to its inherent reactivity and ability to participate in cyclization reactions.

Synthesis of Diverse Heterocyclic Systems

N,N-dimethylformamide (DMF), a related and widely used solvent and reagent, is known to be a source for the synthesis of a variety of heterocyclic compounds. nih.govnih.gov Similarly, formamidines are key intermediates and building blocks for the synthesis of numerous nitrogen-containing heterocycles.

Pyrimidine (B1678525) and Pyrazolo[3,4-d]pyrimidine Scaffolds

The synthesis of pyrimidine and its fused derivatives is of significant interest due to their prevalence in biologically active molecules. bu.edu.egorganic-chemistry.orgnih.govmdpi.com Formamidines are important precursors in the construction of the pyrimidine ring. For instance, 1H-pyrazol-5-yl-N,N-dimethyl-formamidines can be treated with formamide (B127407) in the presence of a coupling agent like PBr3 or POCl3 to yield pyrazolo[3,4-d]pyrimidines. researchgate.net

A one-flask method for the synthesis of pyrazolo[3,4-d]pyrimidines involves the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of PBr3, followed by heterocyclization with hexamethyldisilazane. nih.gov This process proceeds through a Vilsmeier amidination, where a formamidine intermediate is generated in situ. researchgate.netnih.gov The reaction of 4-formyl-1,3-diphenyl-1H-pyrazol-5-yl-N,N-dimethyl formamidine with various amines has been shown to successfully produce pyrazolo[3,4-d]pyrimidine products in good yields. nih.gov

| Starting Material | Reagents | Product | Yield (%) | Ref. |

| 5-Aminopyrazoles | N,N-Substituted amides, PBr3, Hexamethyldisilazane | Pyrazolo[3,4-d]pyrimidines | - | nih.gov |

| 5-Amino-4-thiocyanato-pyrazoles | Vilsmeier Reagent (PBr3/formamide) | Pyrazolopyrimidines | 61-85 | researchgate.netresearchgate.net |

| 4-Formyl-1,3-diphenyl-1H-pyrazol-5-yl-N,N-dimethyl formamidine | Hexamethyldisilazane | Pyrazolo[3,4-d]pyrimidine | 91 | nih.gov |

While these examples highlight the utility of the N,N-dimethylformamidine moiety in the synthesis of pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds, the specific application of N,N-dimethyl-N'-m-tolylformamidine in these reactions is not explicitly documented in the surveyed literature. However, the general reactivity of analogous formamidines suggests its potential as a valuable building block for these important heterocyclic systems. semanticscholar.orgnih.gov

Enamine Formation from 1,3-Dicarbonyl Compounds

A significant application of N,N-dimethyl-N'-m-tolylformamidine analogues like DMF-DMA is the formation of enamines or enaminones from 1,3-dicarbonyl compounds. mdpi.comscirp.org Enamines are valuable synthetic intermediates due to their nucleophilic character at the α-carbon, similar to enolates. libretexts.org The reaction between a 1,3-dicarbonyl compound and DMF-DMA proceeds under mild conditions to yield a β-enaminone. ijcce.ac.ir

Amidination Reactions in Functional Group Interconversions

Amidination involves the transfer of a formamidine group to a nucleophile, typically an amine. N,N-disubstituted formamidines are effective reagents for this purpose. A key application is the protection of sulfonamide groups. researchgate.net Sulfonamides can react with formamidine derivatives, such as those generated from Vilsmeier reagents, to produce N-sulfonylformamidines. researchgate.net This reaction effectively converts the acidic N-H of the sulfonamide into a less reactive amidine-protected form, which can be useful during multi-step syntheses. researchgate.net The protecting group can later be removed under mild conditions, for instance, using hydrazine (B178648) hydrate, to regenerate the sulfonamide. researchgate.net This demonstrates the role of formamidines in functional group interconversion and protection strategies.

Contributions to Materials Science

Corrosion Inhibition Studies (Example: Formamidine-Based Thiuram Disulfides)

In materials science, formamidine derivatives have been investigated for their potential as corrosion inhibitors, particularly for mild steel in acidic environments. acs.org A study focused on a series of formamidine-based thiuram disulfides demonstrated their high efficacy in preventing corrosion. nih.govnih.gov These compounds function by adsorbing onto the metal surface, forming a protective film that impedes both the anodic dissolution of steel and the cathodic hydrogen evolution reaction. nih.govacs.org

The adsorption process is believed to involve a combination of physical adsorption (physisorption) and chemical bond formation (chemisorption) between the inhibitor molecules and the steel surface. nih.gov The efficiency of these inhibitors is influenced by their molecular and electronic structures. nih.gov Theoretical studies using Density Functional Theory (DFT) and Monte Carlo simulations have supported experimental findings, correlating the molecular structure of the inhibitors with their protective capabilities. nih.gov

The following table summarizes the inhibition efficiencies of four different formamidine-based thiuram disulfides (DS1-DS4) at a concentration of 1.00 mM, as determined by various electrochemical techniques. nih.gov

| Inhibitor | PDP (%) | LPR (%) | EIS (%) |

| DS1 | 98.60 | 97.98 | 96.94 |

| DS2 | 98.36 | 96.86 | 96.90 |

| DS3 | 94.66 | 87.44 | 94.30 |

| DS4 | 83.57 | 77.02 | 75.17 |

Advanced Spectroscopic and Analytical Characterization of Formamidines

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of N,N-dimethyl-N'-m-tolylformamidine in solution. Both ¹H and ¹³C NMR provide distinct signals corresponding to the different chemical environments of the nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of N,N-dimethyl-N'-m-tolylformamidine is expected to show characteristic signals for the N,N-dimethyl protons, the formamidinic proton, the aromatic protons of the m-tolyl group, and the methyl protons of the m-tolyl group. Due to restricted rotation around the C-N single bond of the dimethylamino group, the two methyl groups can be non-equivalent, leading to two distinct singlets. Similarly, E/Z isomerism around the C=N double bond can lead to the presence of multiple species in solution, further complicating the spectra. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct resonances for the carbons of the dimethylamino groups, the formamidinic carbon, and the carbons of the m-tolyl ring (both aromatic and the methyl group). rsc.org The chemical shift of the formamidinic carbon is particularly diagnostic.

Expected Chemical Shifts: While specific spectral data for N,N-dimethyl-N'-m-tolylformamidine is not widely published, data from analogous N,N-dimethyl-N'-arylformamidines and related structures can be used to predict the approximate chemical shifts. rsc.orgumich.edunih.gov

| Nucleus | Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| ¹H | N(CH₃)₂ | ~2.9 - 3.1 | - |

| ¹H | N=CH-N | ~7.5 - 8.4 | - |

| ¹H | Ar-H (m-tolyl) | ~6.8 - 7.3 | - |

| ¹H | Ar-CH₃ (m-tolyl) | ~2.3 | - |

| ¹³C | N(CH₃)₂ | - | ~35 - 42 |

| ¹³C | N=CH-N | - | ~150 - 160 |

| ¹³C | Ar-C (m-tolyl) | - | ~115 - 148 |

| ¹³C | Ar-CH₃ (m-tolyl) | - | ~21 |

Note: Chemical shifts are highly dependent on the solvent and the presence of isomers. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of N,N-dimethyl-N'-m-tolylformamidine, confirming its elemental composition. Techniques such as Electrospray Ionization (ESI) are commonly used for formamidine (B1211174) derivatives, often showing the protonated molecular ion [M+H]⁺ as the base peak. rsc.org

The molecular weight of N,N-dimethyl-N'-m-tolylformamidine (C₁₀H₁₄N₂) is approximately 162.23 g/mol . Therefore, the mass spectrum would be expected to show a prominent peak corresponding to this mass.

Expected Fragmentation Pattern: The fragmentation of N,N-dimethyl-N'-m-tolylformamidine under electron impact (EI) or collision-induced dissociation (CID) would likely involve cleavage of the bonds within the formamidine core and the loss of small neutral molecules or radicals.

| m/z Value | Proposed Ion | Notes |

|---|---|---|

| ~163 | [M+H]⁺ | Protonated molecular ion, often the base peak in ESI-MS. rsc.org |

| ~162 | [M]⁺ | Molecular ion, common in EI-MS. |

| Variable | Fragment Ions | Result from cleavage of C-N and C-H bonds, or rearrangements. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within N,N-dimethyl-N'-m-tolylformamidine. The most characteristic vibration for formamidines is the C=N double bond stretching frequency.

Infrared (IR) Spectroscopy: The IR spectrum of N,N-dimethyl-N'-m-tolylformamidine is expected to display a strong absorption band in the region of 1630-1660 cm⁻¹, which is characteristic of the C=N stretching vibration. rsc.orgmsu.edu Other significant absorptions include C-N stretching, aromatic C=C stretching, and C-H stretching and bending vibrations. researchgate.netias.ac.in

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=N stretch is also Raman active. Aromatic ring vibrations are often strong in Raman spectra. nih.govchemicalbook.com

Characteristic Vibrational Frequencies:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=N Stretch | 1630 - 1660 | Strong (IR) |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1200 - 1350 | Medium |

X-ray Diffraction Crystallography for Solid-State Structure Determination

Expected Structural Features:

Planarity: The formamidine core (N-C=N) is expected to be largely planar due to π-electron delocalization. rsc.org

Bond Lengths: The C=N double bond will be shorter than the C-N single bond. Typical C=N bond lengths in similar structures are around 1.27-1.30 Å, while C-N single bonds are in the range of 1.35-1.45 Å.

Isomerism: In the solid state, the molecule will adopt a specific conformation, typically the more stable E-isomer.

Intermolecular Interactions: Crystal packing is likely to be influenced by weak intermolecular forces such as C-H···π interactions involving the aromatic ring.

Analysis of N,N-Dimethyl-N′-tosylformimidamide, a related compound, shows N(1)–C(8)–N(2), C(8)–N(2)–C(9), and C(9)–N(2)–C(10) bond angles of 122.9°, 122.2°, and 117.1° respectively, indicating the geometry around the nitrogen and formamidine carbon atoms. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating N,N-dimethyl-N'-m-tolylformamidine from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the analysis of formamidine derivatives. fao.orgdntb.gov.ua A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, as the aromatic tolyl group provides a strong chromophore. Pre-column derivatization can also be employed to enhance detection sensitivity, particularly for fluorescence detection. nih.gov

Gas Chromatography (GC): GC, often coupled with a Mass Spectrometry detector (GC-MS), is another powerful technique for the analysis of volatile formamidines. researchgate.netmdpi.comresearchgate.net The choice of the capillary column is crucial for achieving good separation. The mass spectrometer allows for positive identification of the compound based on its mass spectrum. Derivatization with reagents like N,N-dimethylformamide dimethylacetal (DMF-DMA) can be used to improve the chromatographic properties of related analytes. researchgate.netresearchgate.net

| Technique | Stationary Phase | Typical Mobile Phase / Carrier Gas | Detection Method |

|---|---|---|---|

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water mixture | UV-Vis, Fluorescence |

| GC | Capillary column (e.g., 50% phenyl-methylpolysiloxane) | Helium | Mass Spectrometry (MS), Flame Ionization (FID) |

Theoretical and Computational Investigations of N,n Dimethyl N M Tolylformamidine Systems

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the investigation of molecular structures, properties, and reactivity from first principles. These methods solve approximations of the Schrödinger equation to describe the electronic structure of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) is a powerful class of computational methods used to investigate the electronic structure of molecules. nih.govnih.govrsc.org Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a system based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

For N,N-dimethyl-N'-m-tolylformamidine, DFT calculations would be employed to optimize its three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles. Key aspects of its electronic structure and reactivity can be elucidated by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. longdom.org

Furthermore, DFT can generate electron density maps and electrostatic potential surfaces, which visualize the distribution of charge within the molecule and predict sites susceptible to electrophilic or nucleophilic attack. Such calculations have been successfully used to study reaction mechanisms, such as proton transfer and decomposition pathways, in related formamidine (B1211174) systems. researchgate.netrsc.org

To illustrate, DFT calculations on similar molecules provide valuable electronic property data.

| Property | Calculated Value | Significance for N,N-dimethyl-N'-m-tolylformamidine |

|---|---|---|

| HOMO Energy | -7.1 eV | Indicates electron-donating capability. |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 8.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.8 - 4.1 Debye | Quantifies molecular polarity, influencing intermolecular interactions. |

Ab Initio Calculations for Molecular Properties

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. dergipark.org.tr These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to studying molecular properties. researchgate.netresearchgate.net

For N,N-dimethyl-N'-m-tolylformamidine, ab initio calculations would be used to obtain highly accurate predictions of its equilibrium geometry. acs.org These methods are also well-suited for calculating various molecular properties, including dipole moments, polarizability, and vibrational frequencies. nih.govacs.org By calculating the energy of different molecular arrangements, ab initio methods can be used to explore conformational landscapes and determine the relative stability of different isomers or rotamers. For example, studies on simpler formamidines have used these techniques to investigate decomposition pathways and the catalytic effect of solvent molecules. researchgate.netresearchgate.net

An example of the type of data obtained from such calculations on a related molecule is shown below.

| Parameter | Bond/Angle | Calculated (B3LYP/cc-pVTZ) | Experimental (Electron Diffraction) |

|---|---|---|---|

| Bond Length (Å) | C=O | 1.226 | 1.224 ± 0.003 |

| Bond Length (Å) | C-N | 1.368 | 1.391 ± 0.007 |

| Bond Angle (°) | N-C=O | 125.7 | 123.5 ± 0.6 |

| Bond Angle (°) | C-N-C | 118.5 | 113.9 ± 0.5 |

Molecular Dynamics and Monte Carlo Simulations

While quantum chemical calculations focus on the properties of individual molecules, molecular dynamics and Monte Carlo simulations are used to study the behavior of a large ensemble of molecules, providing insight into the macroscopic properties of the substance in condensed phases (liquid or solid).

Molecular Dynamics (MD) simulations compute the trajectory of every atom in a system over time by solving Newton's equations of motion. aip.org This requires a "force field," a set of parameters that defines the potential energy of the system as a function of atomic positions. These force fields can be derived from quantum chemical calculations or experimental data. For a system of N,N-dimethyl-N'-m-tolylformamidine, MD simulations could model its behavior in the liquid state, revealing information about its structure, dynamics, and thermodynamic properties. acs.orgacs.org Key properties that can be extracted include radial distribution functions (describing the local arrangement of molecules), diffusion coefficients, viscosity, and the nature of intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net

Monte Carlo (MC) simulations use statistical methods to model complex systems. Instead of calculating trajectories, MC methods generate random configurations of the system and accept or reject them based on their statistical probability, typically their Boltzmann-weighted energy. nih.govarxiv.org This technique is particularly effective for exploring the equilibrium properties of a system, such as its liquid structure or thermodynamic averages. researchgate.net For N,N-dimethyl-N'-m-tolylformamidine, MC simulations could be used to investigate its phase behavior and solvation properties in different solvents.

| Property | Temperature (K) | Simulated Value | Experimental Value |

|---|---|---|---|

| Self-Diffusion Coefficient (10⁻⁹ m²/s) | 298.15 | 2.35 | 2.28 |

| Shear Viscosity (mPa·s) | 298.15 | 0.85 | 0.80 |

Thermodynamic and Spectroscopic Parameter Prediction

Computational methods are invaluable for predicting thermodynamic and spectroscopic properties, which can be challenging or costly to measure experimentally.

Thermodynamic parameters such as enthalpy of formation, heat capacity, and entropy can be calculated from the vibrational frequencies obtained through DFT or ab initio methods combined with statistical mechanics. mdpi.comresearchgate.net These calculations provide a route to understanding the stability and energy of N,N-dimethyl-N'-m-tolylformamidine. For instance, extensive studies on NMF and DMF have successfully combined DFT with statistical thermodynamics to develop consistent thermodynamic descriptions, including vapor pressures and vaporization enthalpies. mdpi.commdpi.com

Spectroscopic parameters are also readily predicted. The calculated vibrational frequencies and their intensities can be used to generate theoretical Infrared (IR) and Raman spectra. researchgate.netresearchgate.net These predicted spectra are crucial for interpreting experimental data and assigning specific spectral features to the corresponding molecular motions. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-Visible spectroscopy. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed, aiding in the structural elucidation of the molecule. researchgate.net

| Vibrational Mode Assignment | Calculated (DFT) | Experimental (IR) |

|---|---|---|

| C=O stretch | 1725 | 1675 |

| CH₃ asymmetric stretch | 3015 | 2955 |

| CH₃ symmetric stretch | 2940 | 2880 |

| C-N stretch | 1390 | 1398 |

Future Research Directions and Emerging Opportunities

Development of Sustainable Synthetic Methodologies for Formamidines

The principles of green chemistry are pivotal in modern synthetic planning, aiming to reduce environmental impact through the use of benign solvents, minimization of waste, and energy-efficient processes. nih.gov The synthesis of formamidines, including N,N-dimethyl-N'-m-tolylformamidine, is an area ripe for the application of these principles.

Current research is actively pursuing several sustainable avenues for formamidine (B1211174) synthesis. One promising approach is the development of electrochemical methods. For instance, the electrosynthesis of formamidine acetate (B1210297) from cyanamide (B42294) in aqueous electrolytes has been demonstrated as a cost-efficient and environmentally friendly alternative to traditional methods. rsc.org This process avoids the need for precious metal catalysts and hazardous organic solvents, generating a product that can be used in subsequent reactions without extensive purification. rsc.org

Furthermore, catalyst-free and solvent-free reaction systems represent another significant advance. nih.gov For example, the synthesis of N-sulfonyl formamidines has been achieved under mild conditions by reacting an amine, a sulfonyl azide, and a terminal ynone without the need for a catalyst or solvent. nih.gov Adapting such methodologies to the synthesis of N,N-dimethyl-N'-m-tolylformamidine could significantly enhance the sustainability of its production.

Future research in this area will likely focus on expanding the substrate scope of these green methods and further understanding the underlying reaction mechanisms to optimize efficiency and yield. The use of mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, also presents an exciting opportunity for the sustainable synthesis of formamidines. researchgate.net

Exploration of Uncharted Reactivity Profiles of Arylformamidines

While the fundamental reactivity of formamidines is relatively well-understood, the specific reactivity profile of N,N-dimethyl-N'-m-tolylformamidine and other arylformamidines remains an area with significant potential for discovery. The electronic and steric properties imparted by the m-tolyl group can be expected to influence the reactivity of the formamidine core in nuanced ways.

One area of interest is the exploration of novel cyclization reactions. C,N-diarylformamidines are recognized as valuable building blocks for the synthesis of a wide array of heterocyclic compounds. researchgate.net Investigating the participation of N,N-dimethyl-N'-m-tolylformamidine in reactions with various electrophiles and nucleophiles could lead to the discovery of new routes to complex heterocyclic scaffolds, which are of great interest in medicinal and materials chemistry. nih.govrsc.org

Another avenue for exploration is the study of this compound's behavior under various catalytic conditions. The formamidine moiety can act as a ligand for transition metals, and the resulting complexes may exhibit unique catalytic activities. Furthermore, the hydrolysis of formamidines, which has been studied for simpler analogues like N,N'-dimethylformamidine, could reveal interesting kinetic and mechanistic details when applied to the more complex N,N-dimethyl-N'-m-tolylformamidine. researchgate.net A deeper understanding of its stability and decomposition pathways under different conditions is crucial for its application in multi-step syntheses.

Design of Advanced Chemical Functionalities through Formamidine Scaffolds

The formamidine group is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules and its ability to participate in various non-covalent interactions. rsc.orgmdpi.com The unique structural and electronic properties of N,N-dimethyl-N'-m-tolylformamidine make it an attractive starting point for the design of novel chemical functionalities with tailored properties.

The ability of the formamidine linkage to act as a reversible covalent linker is a particularly exciting area of research. nih.gov This "easy-on and easy-off" chemistry allows for the temporary connection of molecular fragments, which has applications in peptide stapling, bioconjugation, and the development of dynamic chemical systems. nih.gov Exploring the reversible crosslinking capabilities of N,N-dimethyl-N'-m-tolylformamidine could lead to the development of new tools for chemical biology and materials science.

Moreover, the incorporation of the N,N-dimethyl-N'-m-tolylformamidine scaffold into larger molecular frameworks can be used to modulate properties such as solubility, lipophilicity, and metabolic stability. This is of particular importance in drug discovery, where fine-tuning these parameters is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. youtube.com The exploration of this formamidine derivative as a building block in the synthesis of complex natural products and their analogues also holds significant promise.

Integration of Advanced Computational and Experimental Approaches for Formamidine Research

The synergy between computational and experimental chemistry is a powerful tool for accelerating discovery and deepening our understanding of chemical systems. In the context of N,N-dimethyl-N'-m-tolylformamidine, this integrated approach can provide valuable insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be employed to investigate the reaction mechanisms of formamidine synthesis and reactivity. researchgate.net For example, computational studies on the parent formamidine have elucidated the energetic barriers for isomerization, 1,3-sigmatropic shifts, and unimolecular decomposition. researchgate.netresearchgate.net Similar studies on N,N-dimethyl-N'-m-tolylformamidine could predict its preferred reaction pathways and identify key intermediates and transition states. nih.govdntb.gov.ua This information can guide the design of more efficient and selective synthetic routes.

Computational methods are also invaluable for studying the tautomeric equilibria of formamidines. researchgate.net The relative stability of different tautomers can have a profound impact on the chemical and biological properties of a molecule. nih.gov DFT calculations can predict the most stable tautomers of N,N-dimethyl-N'-m-tolylformamidine in different environments, which can be correlated with experimental data from techniques such as NMR spectroscopy. researchgate.net

Furthermore, the integration of computational screening with experimental validation can accelerate the discovery of new applications for this compound. For example, virtual screening could be used to identify potential biological targets for derivatives of N,N-dimethyl-N'-m-tolylformamidine, which could then be synthesized and tested experimentally. This integrated approach will be crucial for unlocking the full potential of this versatile chemical entity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.